(5-Methylidenecyclohex-1-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylidenecyclohex-1-en-1-yl)methanol is an organic compound characterized by a cyclohexene ring with a methylene group at the 5-position and a hydroxymethyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylidenecyclohex-1-en-1-yl)methanol typically involves the following steps:
Cyclohexene Derivative Formation: Starting with cyclohexene, a methylene group is introduced at the 5-position through a methylenation reaction. This can be achieved using reagents such as methylene iodide and zinc-copper couple under reflux conditions.
Hydroxymethylation: The resulting (5-Methylidenecyclohex-1-ene) is then subjected to hydroxymethylation. This can be done using formaldehyde and a base such as sodium hydroxide in an aqueous medium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: (5-Methylidenecyclohex-1-en-1-yl)aldehyde or ketone.
Reduction: this compound.
Substitution: (5-Methylidenecyclohex-1-en-1-yl)methyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(5-Methylidenecyclohex-1-en-1-yl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Pharmaceuticals: It is explored for its potential use in drug development due to its unique structure and reactivity.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (5-Methylidenecyclohex-1-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can participate in electrophilic or nucleophilic reactions, altering the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: Similar in structure but lacks the methylene group.
Cyclohexanone: Contains a carbonyl group instead of a hydroxyl group.
(5-Methylcyclohex-1-en-1-yl)methanol: Similar but lacks the methylene group at the 5-position.
Uniqueness: (5-Methylidenecyclohex-1-en-1-yl)methanol is unique due to the presence of both a methylene group and a hydroxyl group on the cyclohexene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
918534-28-8 |
---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(5-methylidenecyclohexen-1-yl)methanol |
InChI |
InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h4,9H,1-3,5-6H2 |
InChI-Schlüssel |
SUVGGKDUSLXUDC-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC=C(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.